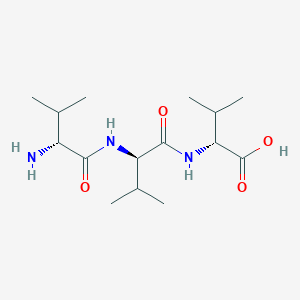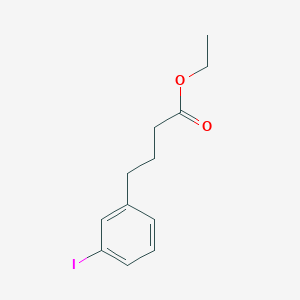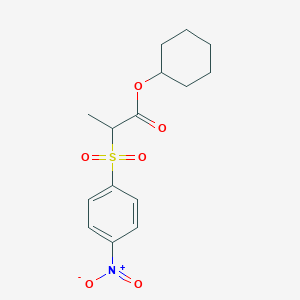
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate is an organic compound that features a cyclohexyl group, a nitrobenzene sulfonyl moiety, and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate typically involves the esterification of 2-(4-nitrobenzene-1-sulfonyl)propanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Aqueous sodium hydroxide, heat.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Cyclohexyl 2-(4-aminobenzene-1-sulfonyl)propanoate.
Reduction: 2-(4-nitrobenzene-1-sulfonyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzene sulfonyl moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl 2-(4-aminobenzene-1-sulfonyl)propanoate: Similar structure but with an amino group instead of a nitro group.
Cyclohexyl 2-(4-methylbenzene-1-sulfonyl)propanoate: Similar structure but with a methyl group instead of a nitro group.
Cyclohexyl 2-(4-chlorobenzene-1-sulfonyl)propanoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
364044-16-6 |
|---|---|
Fórmula molecular |
C15H19NO6S |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
cyclohexyl 2-(4-nitrophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C15H19NO6S/c1-11(15(17)22-13-5-3-2-4-6-13)23(20,21)14-9-7-12(8-10-14)16(18)19/h7-11,13H,2-6H2,1H3 |
Clave InChI |
JLFSNXWQQFRHLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


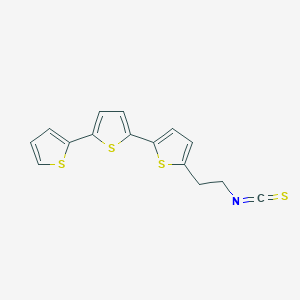
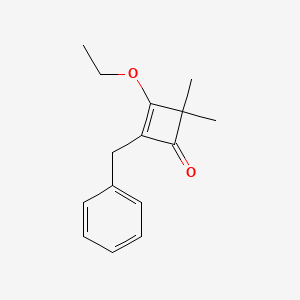
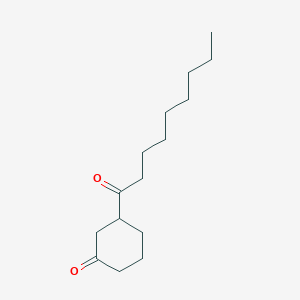
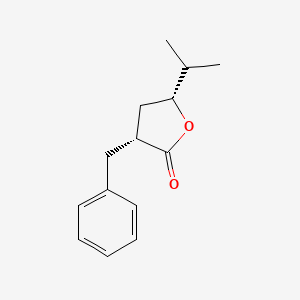
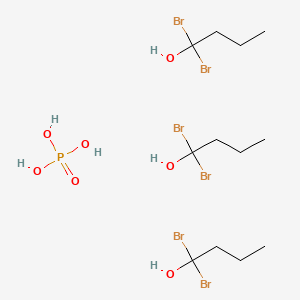
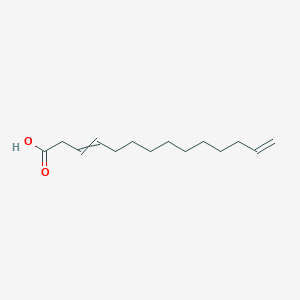
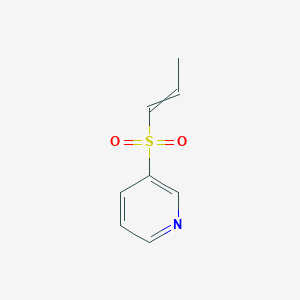
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
